2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-17-9-7-16(8-10-17)15-28(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNILXAVGKNODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromobenzyl sulfonyl group can be introduced via a sulfonylation reaction using a suitable sulfonyl chloride reagent. The pyrrolidin-1-ylethyl group can be attached through a nucleophilic substitution reaction involving a pyrrolidine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its specific substitution pattern. Key comparisons with structurally related compounds are outlined below:
Data Table: Molecular Properties
*Calculated based on analogous structures.
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to Rh(III)-catalyzed indole functionalization () or sulfonylation protocols ().
- Lower yields in nitroethyl analogs (e.g., 3m, 49% ) suggest that sulfonyl groups may offer better reaction efficiency.
Pyrrolidine’s five-membered ring offers conformational advantages over six-membered morpholine or piperazine in binding to compact active sites.
Biological Potential: While direct data are unavailable, sulfonamide-indole hybrids (e.g., ) show promise in cancer and infectious disease research.
Biological Activity
2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, with the CAS number 878057-64-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an indole core with a bromobenzyl sulfonyl group and a pyrrolidinyl moiety, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21BrN2O3S, with a molecular weight of 461.37 g/mol. Its structure can be represented as follows:
This compound's distinctive functional groups contribute to its biological activity, particularly in terms of enzyme interactions and receptor binding.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the indole structure have been evaluated for their efficacy against various bacterial strains. In a study utilizing the agar disc-diffusion method, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity at concentrations around 1 mM .
| Compound Type | Tested Strains | Activity Observed |
|---|---|---|
| Indole Derivatives | S. aureus, E. coli | Significant inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research has demonstrated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain indole-based compounds have been shown to target specific signaling pathways involved in tumor growth .
In vitro studies have revealed that compounds derived from this structural framework can significantly reduce viability in cancer cell lines, suggesting their potential as therapeutic agents in oncology.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The indole moiety can bind to various receptors, potentially modulating their signaling pathways.
These interactions can lead to diverse biological effects, including anti-inflammatory and anticancer activities.
Case Study 1: Antibacterial Evaluation
A recent evaluation focused on the antibacterial properties of related compounds demonstrated that those containing the bromobenzene sulfonamide exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts . This suggests that the presence of the bromine atom may play a crucial role in enhancing biological activity.
Case Study 2: Anticancer Potential
In another study, a series of indole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that modifications on the indole core significantly impacted their anticancer efficacy. Compounds similar to this compound showed IC50 values in the low micromolar range against several cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the indole ring followed by coupling with a pyrrolidine-containing ketone. Key steps may include:
- Sulfonylation : Reacting 3-indole with 4-bromophenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere at 60–80°C .
- Ketone Coupling : Utilizing nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrrolidine moiety. Temperature control (e.g., 0–25°C) and catalysts like Pd(OAc)₂ are critical to avoid side reactions .
- Characterization : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the indole sulfonyl group (δ ~3.5 ppm for SO₂CH₂) and pyrrolidine ring (δ ~2.8–3.2 ppm for N-CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₂₁H₂₀BrN₂O₃S) with <2 ppm error .
- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction is recommended if crystals can be obtained .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., desulfonylation or pyrrolidine ring opening) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer :
- Dose-Response Validation : Perform IC₅₀ determinations in triplicate using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. MTT cell viability tests) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions that may explain discrepancies .
- Metabolite Analysis : Check for in situ metabolic activation/deactivation using liver microsomes and LC-MS .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), blood-brain barrier permeability, and CYP450 interactions .
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina to prioritize substituent modifications .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational flexibility .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
- Transcriptomics/Proteomics : Pair RNA-seq with SILAC-based proteomics to map downstream pathways affected by treatment .
- In Vivo Imaging : Use fluorescently tagged derivatives for real-time biodistribution tracking in zebrafish or murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
